molecular formula C17H13ClN2O5S2 B5330138 5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B5330138
M. Wt: 424.9 g/mol
InChI Key: NALNGEZTGHYLIY-OVCLIPMQSA-N
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Description

“5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE” is a synthetic organic compound that belongs to the class of thiazolidinones

Properties

IUPAC Name

(5E)-5-[[5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O5S2/c1-2-19-16(21)15(27-17(19)26)8-11-4-5-12(25-11)9-24-14-6-3-10(18)7-13(14)20(22)23/h3-8H,2,9H2,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALNGEZTGHYLIY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE” typically involves multi-step organic reactions. The starting materials often include 4-chloro-2-nitrophenol, furfural, and thiosemicarbazide. The reaction conditions may involve:

  • Condensation reactions
  • Cyclization reactions
  • Oxidation or reduction steps

Industrial Production Methods

Industrial production of such compounds may involve:

  • Large-scale batch reactors
  • Continuous flow reactors
  • Optimization of reaction conditions to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of thio groups to sulfoxides or sulfones

    Reduction: Reduction of nitro groups to amines

    Substitution: Halogen substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst

    Substitution reagents: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield sulfoxides or sulfones
  • Reduction may yield amines
  • Substitution may yield various substituted derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions

    Material Science: Incorporated into polymers for enhanced properties

Biology

    Antimicrobial Agents: Studied for their antibacterial and antifungal properties

    Enzyme Inhibitors: Potential inhibitors of specific enzymes

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents

Industry

    Agriculture: Used in the development of pesticides or herbicides

    Pharmaceuticals: Incorporated into formulations for various treatments

Mechanism of Action

The mechanism of action of “5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE” involves:

    Molecular Targets: Binding to specific proteins or enzymes

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structures and diverse biological activities

    Furyl Derivatives: Compounds containing the furyl group, known for their reactivity and applications

Uniqueness

  • The presence of the 4-chloro-2-nitrophenoxy group and the specific thiazolidinone structure may confer unique properties, such as enhanced biological activity or specific reactivity.

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